N-Benzylidenebenzylamine
Description
Defining N-Benzylidenebenzylamine as a Schiff Base Compound
This compound is an organic compound classified as a Schiff base. Schiff bases, named after Hugo Schiff, are a class of compounds characterized by a carbon-nitrogen double bond (C=N), with the nitrogen atom connected to an alkyl or aryl group, but not a hydrogen atom. semanticscholar.orgnih.gov This functional group is also known as an imine or an azomethine group. semanticscholar.org this compound, with the chemical formula C₁₄H₁₃N, is specifically formed through the condensation reaction of a primary amine, benzylamine (B48309), with an aldehyde, benzaldehyde (B42025). cymitquimica.com This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. acs.orgwisdomlib.org The structure of this compound consists of a benzyl (B1604629) group attached to the nitrogen atom of the imine, which is, in turn, double-bonded to a carbon atom that is also attached to a phenyl group.
Figure 1. The chemical structure of this compound.
Significance of Imines in Organic Chemistry and Synthesis
The imine functional group is a cornerstone of organic synthesis due to its versatility and reactivity. numberanalytics.com Imines are isoelectronic with carbonyl compounds (C=O), but the nitrogen atom imparts distinct properties, making them more basic. numberanalytics.com They serve as crucial intermediates in the synthesis of a vast array of nitrogen-containing organic compounds, including amines, amino acids, and heterocyclic structures. acs.orgfiveable.me
The reactivity of imines can be modulated by the electronic and steric nature of the substituents on the carbon and nitrogen atoms. numberanalytics.com This tunability allows for their participation in a wide range of chemical transformations such as nucleophilic additions, cycloadditions, and rearrangements. numberanalytics.com One of the most important reactions of imines is their reduction to form amines. chemistrylearner.com Furthermore, the formation of imines is a reversible process; they can be hydrolyzed back to the original amine and carbonyl compound, a feature that makes them useful as protecting groups for carbonyls in complex multi-step syntheses. fiveable.mechemistrylearner.com Imines are also pivotal in the construction of complex ring systems and as ligands in coordination chemistry and catalysis. acs.orgnumberanalytics.com
Overview of this compound's Role in Chemical Transformations
This compound is a significant molecule in both academic research and industrial applications. It serves as a valuable intermediate in the production of fine chemicals and pharmaceuticals, including the synthesis of compounds with potential anticancer and anti-inflammatory properties. sioc-journal.cn The compound is also utilized as a chemical indicator for the quantitative analysis of organolithium reagents. chemicalbook.comscbt.com
Research has explored various synthetic routes to this compound, highlighting its role in different chemical reactions. It can be synthesized through the direct condensation of benzylamine and benzaldehyde, often with a catalyst like magnesium sulfate (B86663) (MgSO₄) or in an ionic liquid medium, achieving high yields. google.com Other methods include the oxidation of dibenzylamine (B1670424) or benzylamine using various catalysts and oxidizing agents. google.com For instance, the oxidation of benzylamine with tert-butyl hydroperoxide in the presence of a manganese-containing catalyst can produce this compound with a 93% yield. google.com
Recent advancements have focused on greener and more efficient synthetic methods. Electrochemical synthesis from dibenzylamine has been reported as a mild and environmentally friendly approach. sioc-journal.cn Additionally, this compound is a known product in the catalytic amination of benzyl alcohol, where it can sometimes be an undesired side product or a targeted intermediate depending on the reaction conditions. For example, reacting benzyl alcohol with ammonia (B1221849) over a ruthenium catalyst can yield both benzylamine and this compound, with the ratio depending on factors like temperature and solvent.
Research Findings on this compound Synthesis
The synthesis of this compound has been achieved through various methods, with yields varying based on reactants, catalysts, and conditions. The following tables summarize key research findings.
Catalytic Amination of Benzyl Alcohol
This table details the synthesis of this compound as a co-product during the catalytic amination of benzyl alcohol. The data is derived from a patented process using a ruthenium catalyst.
| Solvent | Temperature (°C) | Reaction Time (h) | Benzylamine Yield (%) | This compound Yield (%) |
| Mesitylene | 163 | 1 | 69 | 28 |
| p-Xylene (B151628) | 138 | 3 | - | - |
| Toluene (B28343) | 110.5 | 13 | 87 | 12 |
| Dioxane | 100 | - | - | - |
Comparative Synthesis Methods
This table provides a comparison of different laboratory methods for synthesizing this compound, showcasing a range of yields. google.com
| Reactants | Catalyst/Reagent | Conditions | Yield (%) |
| Dibenzylamine | RuCl₂(PPh₃)₃, t-BuOOH | Benzene (B151609) | 80 |
| Benzylamine, Benzaldehyde | MgSO₄ | Room Temperature, 24 h | 87 |
| Benzylamine | Manganese-containing catalyst, t-BuOOH | - | 93 |
| Dibenzylamine | HgO-I₂ | Methylene (B1212753) Chloride, Room Temp. | 97 |
| Benzylamine, Benzaldehyde | Ionic Liquid [bpy][BF₄] | Room Temperature, 3 h | 99 |
| Benzylamine, CCl₄ | FeCl₃·6H₂O | 85°C, 8 h | 96 |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-phenylmethanimine | |
|---|---|---|
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InChI |
InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-11H,12H2 | |
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InChI Key |
MIYKHJXFICMPOJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2 | |
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Molecular Formula |
C14H13N | |
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DSSTOX Substance ID |
DTXSID3061136 | |
| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
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Molecular Weight |
195.26 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
780-25-6 | |
| Record name | N-Benzylidenebenzylamine | |
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| Record name | Benzenemethanamine, N-(phenylmethylene)- | |
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| Record name | N-benzylidenebenzylamine | |
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| Record name | N-Benzylidenebenzylamine | |
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Synthetic Methodologies for N Benzylidenebenzylamine and Derivatives
Condensation Reactions
The formation of the imine bond in N-benzylidenebenzylamine is a classic example of a condensation reaction, where two molecules join together with the elimination of a small molecule, typically water.
To improve the efficiency and sustainability of this compound synthesis, various catalytic systems have been developed. These range from metal-free, bio-based catalysts to sophisticated metal nanoparticle systems, each offering distinct advantages.
In the pursuit of green chemistry, researchers have explored the use of biodegradable and readily available materials as catalysts. Kinnow peel powder, derived from a citrus fruit waste, has emerged as a promising metal-free catalyst for Schiff base synthesis. nih.govnih.gov The powder is prepared by washing, drying, and grinding the peels. nih.gov Its catalytic activity is attributed to the presence of various functional groups on its surface which can facilitate the condensation reaction. researchgate.netresearchgate.net Studies on the synthesis of N-benzylideneaniline, a related Schiff base, have shown that Kinnow peel powder can afford high yields in very short reaction times under solvent-free conditions at room temperature. nih.gov For instance, the reaction between benzaldehyde (B42025) and aniline (B41778) using 10 mg of Kinnow peel powder resulted in an 85% yield of N-benzylideneaniline in just 3 minutes. nih.gov This approach highlights a sustainable and eco-friendly alternative to conventional catalytic methods. nih.gov
Table 1: Performance of Kinnow Peel Powder in Schiff Base Synthesis
| Reactants | Catalyst Amount | Reaction Time | Yield (%) |
|---|---|---|---|
| Benzaldehyde, Aniline | 10 mg | 3 min | 85 |
Data sourced from a study on N-benzylideneaniline synthesis, demonstrating the potential of this catalyst for similar imine formations. nih.gov
Metal-based catalysts are widely employed in organic synthesis due to their high efficiency and selectivity. For the synthesis of this compound, both gold and copper-based catalysts have demonstrated significant efficacy.
####### 2.1.2.2.1. Gold Nanoparticles (e.g., Au/TiO₂, Au/ZrO₂)
Gold nanoparticles supported on metal oxides like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) are highly effective catalysts for various organic transformations, including the synthesis of imines. nih.gov The catalytic activity is often concentrated at the interface between the gold nanoparticle and the support material. nih.gov In the context of this compound synthesis, these catalysts can facilitate the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde, which then reacts with benzylamine (B48309). The choice of support material and the size of the gold nanoparticles can significantly influence the catalyst's performance. nih.gov For example, in benzyl alcohol oxidation, Au/TiO₂ catalysts with smaller gold particles, which are more prevalent on supports with predominantly {101} facets, exhibit higher reaction rates. nih.gov
Table 2: Comparison of Gold Nanoparticle Catalysts in Benzyl Alcohol Oxidation
| Catalyst Support | Predominant Facet | Au Particle Size (nm) | Relative Activity |
|---|---|---|---|
| TiO₂ Nanoplatelet | {001} | Larger | Lower |
| TiO₂ Truncated Bipyramidal | {101} | Smaller | Higher |
Data reflects findings from benzyl alcohol oxidation, a key step in some synthetic routes to this compound. nih.gov
####### 2.1.2.2.2. Copper-Based Catalysts (e.g., CuO, Cu/TiO₂)
Copper-based catalysts offer a cost-effective and efficient alternative for imine synthesis. Copper(II) oxide (CuO) nanoparticles have been successfully used as a reusable heterogeneous catalyst in C-N cross-coupling reactions. researchgate.net These catalysts are typically prepared by simple precipitation methods and can be easily recovered and reused. researchgate.net
Similarly, copper supported on titanium dioxide (Cu/TiO₂) has been investigated. mdpi.com These composite catalysts, which can be synthesized via methods like one-pot solvothermal synthesis, consist of copper oxide clusters or copper nanoparticles dispersed on the TiO₂ surface. mdpi.com While specific data for the direct condensation of benzylamine and benzaldehyde using these exact copper catalysts is not detailed in the provided context, their proven efficacy in related reactions, such as C-N bond formation and reductions, suggests their high potential for this compound synthesis. researchgate.netmdpi.com The performance of these catalysts is often dependent on the preparation method and the resulting morphology and dispersion of the copper species on the support. mdpi.com
Catalytic Approaches in Condensation Reactions
Metal-Mediated Catalysis
Iron Catalysis (e.g., FeCl2)
Iron catalysts, being abundant and low-cost, present an attractive option for chemical synthesis. Iron(II) chloride (FeCl2) has been explored for its catalytic activity in various organic transformations. While direct synthesis of this compound using FeCl2 is not extensively detailed in the provided results, related iron-catalyzed reactions provide insights into its potential. For instance, FeCl2 has been used to catalyze the oxidative amidation of aldehydes with amines, a process that shares mechanistic features with imine formation. researchgate.netsioc-journal.cn In a different application, FeCl2 was employed in a three-component reaction involving phospholes, pyrrolidine (B122466), and aldehydes or ketones, demonstrating its ability to facilitate the formation of iminium intermediates. nih.gov The synthesis of N-benzylideneaniline, a structurally similar imine, has been achieved using FeSO4 as a catalyst under solvent-free conditions, suggesting the feasibility of using simple iron salts for this compound synthesis. univ-ouargla.dz
Ruthenium Catalysis (e.g., RuCl2(PPh3)3)
Ruthenium complexes are highly effective catalysts for the synthesis of imines from a variety of starting materials. Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3) is a versatile catalyst precursor for numerous organic reactions, including the oxidation of secondary amines and the N-alkylation of amines with alcohols. wikipedia.org One documented method for producing this compound involves the oxidation of dibenzylamine (B1670424) using tert-butyl hydroperoxide (t-BuOOH) in the presence of RuCl2(PPh3)3 in benzene (B151609), affording the product in an 80% yield. google.com
Ruthenium catalysts also enable the synthesis of this compound from benzyl alcohol and ammonia (B1221849). In one study, reacting benzyl alcohol with ammonia in the presence of a ruthenium catalyst in refluxing toluene (B28343) for 13 hours resulted in an 87% yield of benzylamine and a 12% yield of this compound. google.com Another approach describes the direct synthesis of imines from alcohols and amines, liberating hydrogen gas, catalyzed by a ruthenium N-heterocyclic carbene complex. dtu.dk The mechanism is believed to involve the initial dehydrogenation of the alcohol to an aldehyde, followed by nucleophilic attack by the amine to form a hemiaminal, which then converts to the imine. dtu.dk
Table 1: Ruthenium-Catalyzed Synthesis of this compound
| Starting Materials | Catalyst | Solvent | Conditions | Yield of this compound | Reference |
|---|---|---|---|---|---|
| Dibenzylamine, t-BuOOH | RuCl2(PPh3)3 | Benzene | - | 80% | google.com |
| Benzyl alcohol, Ammonia | Ruthenium catalyst | Toluene | 135 °C, 13 h | 12% | google.com |
Palladium Catalysis (e.g., Pd/NH2-MIL-125(Ti))
Palladium-based catalysts have shown significant promise in the synthesis of imines through various pathways. A notable example involves the use of a palladium-loaded metal-organic framework (MOF), Pd/NH2-MIL-125(Ti). This material has been utilized as a photocatalyst for the aerobic oxidative cross-condensation of anilines with benzylic amines to produce a range of linear and cyclic imines under mild conditions. acs.org The photocatalytic process on NH2-MIL-125(Ti) involves the generation of charge carriers under light irradiation. researchgate.net The incorporation of palladium nanoparticles enhances light absorption and reduces the recombination of charge carriers, thereby improving photocatalytic performance. researchgate.net While the direct synthesis of this compound using this specific catalyst is not explicitly reported, the successful synthesis of other imines highlights its potential.
Palladium catalysis is also effective in cascade reactions for constructing complex nitrogen-containing heterocycles. For instance, a palladium catalyst based on tBuBrettPhos can selectively perform intermolecular amination and amidation reactions to synthesize N-arylbenzimidazoles with complete regioselectivity. nih.gov
Bismuth-Ellagate Metal-Organic Framework (MOF)
The use of bismuth-ellagate metal-organic frameworks (MOFs) for the synthesis of this compound was not specifically detailed in the provided search results. Research into MOFs as catalysts is a rapidly developing field, and various metal-organic frameworks are being explored for a wide range of organic transformations due to their high surface area and tunable active sites.
Rhodium Catalysis
Rhodium catalysts are well-known for their ability to catalyze a variety of organic reactions, including C-H activation and annulation. For example, rhodium has been used in the annulation of N-benzoylsulfonamides with isocyanides through C-H activation to produce 3-(imino)isoindolinones. nih.gov While a direct application for the synthesis of this compound is not specified, the dirhodium caprolactamate complex, [Rh2(cap)4], has been shown to catalyze the oxidation of secondary amines to imines with high chemo- and regioselectivity using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This suggests that rhodium catalysis is a viable, though potentially expensive, route for the synthesis of this compound from dibenzylamine.
Solvent-Free Synthesis Conditions
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. The synthesis of N-benzylideneaniline, a compound structurally related to this compound, has been successfully demonstrated under solvent-free conditions. univ-ouargla.dz In this method, aniline and benzaldehyde were reacted in a mortar with a catalytic amount of FeSO4, yielding the imine in 57% after just 2 minutes. univ-ouargla.dz Another study describes the rapid, solvent-free synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides via microwave irradiation, with reactions completing in 8-10 minutes and yielding 62-80% of the desired products. researchgate.net These examples underscore the potential of solvent-free conditions, often coupled with mechanical grinding or microwave assistance, to provide a rapid, efficient, and environmentally friendly route to imines like this compound.
Electrochemical Synthesis Routes
Electrochemical synthesis offers a powerful and sustainable alternative to traditional methods that often rely on toxic and expensive oxidants or reductants. sioc-journal.cn A recently reported method describes the synthesis of this compound from dibenzylamine under electrochemical conditions. sioc-journal.cn The electrolysis was carried out at room temperature using a graphite (B72142) rod and a platinum plate as electrodes, with ethyl acetate (B1210297) as the solvent and tetrabutylammonium (B224687) perchlorate (B79767) as the electrolyte. sioc-journal.cn This approach successfully produced sixteen different this compound compounds with gas chromatography (GC) yields as high as 96%. sioc-journal.cn The reaction conditions are mild, the substrate scope is broad, and the method shows good tolerance for various functional groups without the need for external redox agents. sioc-journal.cn This electrochemical strategy represents an efficient and economical pathway for the preparation of this compound and its derivatives. sioc-journal.cn
Table 2: Electrochemical Synthesis of this compound
| Starting Material | Electrodes | Solvent | Electrolyte | Conditions | GC Yield | Reference |
|---|---|---|---|---|---|---|
| Dibenzylamine | Graphite rod, Pt plate | Ethyl acetate | Tetrabutylammonium perchlorate | Room temperature | Up to 96% | sioc-journal.cn |
Photocatalytic Synthesis
Photocatalysis has emerged as a green and sustainable approach for organic synthesis, offering mild reaction conditions and high selectivity. The synthesis of this compound via photocatalysis leverages the generation of reactive species upon light absorption by a photocatalyst.
Visible Light Irradiation Strategies
The utilization of visible light, which constitutes the largest portion of the solar spectrum, is a key focus in photocatalytic synthesis. Various photocatalysts have been developed to efficiently harness visible light for the oxidative coupling of benzylamine to this compound.
A notable example involves the use of 2D layered In4/3P2Se6 nanosheets as a dual-functional photocatalyst. nih.govresearchgate.net Under xenon light irradiation (λ > 200 nm), these nanosheets facilitate the selective oxidation of benzylamine to this compound with a selectivity of 97.4% after 10 hours in acetonitrile (B52724) under ambient conditions. researchgate.net Another efficient system employs a Z-scheme heterostructure of CeO2/BiOI, which demonstrates enhanced photocatalytic activity for the selective oxidation of benzylamine to this compound under visible light. researchgate.net Furthermore, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been shown to effectively catalyze the oxidative coupling of benzylamines to the corresponding imines under blue light (461 nm) irradiation. acs.orgmpg.de
| Photocatalyst | Light Source | Solvent | Reaction Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| In4/3P2Se6 nanosheets | Xenon lamp (λ > 200 nm) | Acetonitrile | 10 | ~85 (Yield) | 97.4 | researchgate.net |
| CeO2/BiOI | Visible light | - | 8 | - | - | researchgate.net |
| K-PHI | Blue light (461 nm) | Acetonitrile | - | >99 (Conversion) | - | acs.orgmpg.de |
Role of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are highly effective as photocatalysts due to their large surface area and tunable electronic properties. In the synthesis of this compound, MOFs can facilitate the reaction and even couple it with other valuable chemical transformations.
One significant application of MOFs is in the coupled photocatalytic production of hydrogen (H2) and this compound. ustc.edu.cnnih.gov For instance, a platinum-loaded MOF composite, Pt/PCN-777, under light irradiation, can simultaneously reduce protons to generate H2 and oxidize benzylamine to this compound with high selectivity. ustc.edu.cnnih.gov The highly conjugated s-triazine strut within the MOF structure is crucial for efficient charge separation and the resulting high photocatalytic activity. ustc.edu.cnnih.gov This approach not only provides a route to valuable organic chemicals but also addresses the challenges of H2 and O2 separation in traditional water splitting. ustc.edu.cnnih.gov
| MOF Composite | Co-product | Key Feature | Outcome | Reference |
| Pt/PCN-777 | Hydrogen (H2) | Highly conjugated s-triazine strut | Efficient charge separation and high selectivity for this compound | ustc.edu.cnnih.gov |
| Pt/MOF-808 | Hydrogen (H2) | - | Inferior H2 production compared to Pt/PCN-777 | ustc.edu.cn |
Organic-Inorganic Composites in Photocatalysis
An example of such a composite is F70-TiO2, which is based on a fullerene derivative (F70) and titanium dioxide (TiO2). This organic-inorganic composite has been shown to be an effective photocatalyst for the conversion of benzylamine to this compound under visible light irradiation in the presence of air. The composite material leverages the synergistic effects between the organic fullerene derivative and the inorganic TiO2 semiconductor to enhance the photocatalytic activity. researchgate.net
Co-production with Hydrogen Gas
A particularly innovative approach in photocatalysis is the simultaneous production of a valuable chemical and hydrogen gas (H2). This strategy enhances the economic viability and sustainability of the process.
The photocatalytic co-production of H2 and this compound has been successfully demonstrated using high-quality 2D layered In4/3P2Se6 nanosheets. nih.govresearchgate.net In a system containing acetonitrile and a small amount of water, these nanosheets can catalyze the selective oxidation of benzylamine to this compound while concurrently reducing water to produce H2. nih.govresearchgate.net After a 16-hour reaction, the yield of H2 was 895 µmol g⁻¹ and the yield of this compound was 681 µmol g⁻¹. researchgate.net This dual-functional photocatalysis presents an attractive method for converting solar energy into chemical energy in the form of both a valuable organic compound and a clean fuel. nih.govresearchgate.net
| Photocatalyst | Solvent System | Reaction Time (h) | This compound Yield (µmol g⁻¹) | H2 Yield (µmol g⁻¹) | Reference |
| In4/3P2Se6 nanosheets | Acetonitrile/Water | 16 | 681 | 895 | researchgate.net |
Influence of Reaction Atmosphere (e.g., O2, CO2)
The composition of the reaction atmosphere can significantly influence the outcome of the photocatalytic synthesis of this compound. The presence of gases like oxygen (O2) or carbon dioxide (CO2) can play a crucial role in the reaction mechanism and efficiency.
Oxygen often acts as an electron acceptor, facilitating the photocatalytic cycle. In many systems, the selective oxidation of benzylamine to this compound is carried out in an oxygen-containing atmosphere, such as air. researchgate.net
Interestingly, carbon dioxide has also been shown to promote the photocatalytic oxidative coupling of benzylamines. acs.orgmpg.de In a study using a potassium poly(heptazine imide) (K-PHI) photocatalyst, saturating the reaction solution with CO2 was found to boost the conversion rate compared to an inert argon atmosphere. acs.orgmpg.de The CO2 reacts with benzylamine to form a benzylcarbamic acid intermediate, which has more favorable electron-donating properties, thus enhancing the photocatalytic process. acs.orgmpg.de This finding suggests that CO2 can be an inexpensive and effective medium to improve the efficiency of this class of photocatalytic reactions. acs.org
Oxidation Methods
Conventional oxidation methods, not relying on light energy, also provide effective routes for the synthesis of this compound from benzylamine or its derivatives. These methods typically involve the use of chemical oxidants and catalysts.
Several catalytic systems have been reported for the oxidation of benzylamine. For instance, a heteropolyoxymethalate, NPV6Mo6, in toluene has been used to catalyze the oxidation of benzylamine by oxygen to produce this compound. google.com Another method involves the use of an FeCl3·6H2O catalyst in the reaction of benzylamine with CCl4. google.com Furthermore, metal-free oxidative coupling of benzylamines can be achieved using salicylic acid derivatives as organocatalysts under an oxygen atmosphere, affording this compound in high yields. acs.org
The oxidation of dibenzylamine is another route to this compound. This has been accomplished using tert-butyl hydroperoxide (t-BuOOH) in the presence of a RuCl2(PPh3)3 catalyst in benzene, yielding 80% of the product. google.com An electrochemical approach for the oxidation of dibenzylamine to this compound has also been developed, offering a method that avoids the use of chemical oxidants. sioc-journal.cnsioc-journal.cnresearchgate.net This electrochemical synthesis is performed at room temperature using a graphite rod and a platinum plate as electrodes in ethyl acetate with tetrabutylammonium perchlorate as the electrolyte, achieving a GC yield of up to 96%. sioc-journal.cnsioc-journal.cn
| Starting Material | Oxidant/Method | Catalyst | Solvent | Yield (%) | Reference |
| Benzylamine | Oxygen | NPV6Mo6 | Toluene | - | google.com |
| Benzylamine | CCl4 | FeCl3·6H2O | - | - | google.com |
| Benzylamine | Oxygen | Salicylic acid derivatives | - | High | acs.org |
| Dibenzylamine | t-BuOOH | RuCl2(PPh3)3 | Benzene | 80 | google.com |
| Dibenzylamine | Electrochemical | - | Ethyl acetate | 96 (GC) | sioc-journal.cnsioc-journal.cn |
Oxidation of Dibenzylamine
The direct oxidation of the secondary amine, dibenzylamine, presents a straightforward route to this compound. This transformation involves the dehydrogenation of the amine to form the corresponding imine. Various catalytic systems and reagents have been developed to facilitate this reaction with high efficiency and yield.
One effective method involves electrochemical oxidation. In a reported procedure, this compound and its derivatives were synthesized from dibenzylamine under electrochemical conditions at room temperature. sioc-journal.cnsioc-journal.cn This method utilized a graphite rod and a platinum plate as electrodes, with ethyl acetate as the solvent and tetrabutylammonium perchlorate as the electrolyte, achieving gas chromatography (GC) yields as high as 96%. sioc-journal.cnsioc-journal.cn
Chemical oxidants and catalysts have also been extensively used. For instance, the oxidation of dibenzylamine using tert-butyl hydroperoxide (t-BuOOH) in the presence of a RuCl₂(PPh₃)₃ catalyst in benzene has been shown to produce this compound with an 80% yield. google.com Another approach utilizes molecular oxygen as the oxidant in conjunction with a catalyst of metallic gold supported on titanium dioxide. google.com Copper-containing catalysts have also been employed for the oxidation of dibenzylamine with oxygen, resulting in a 90% yield of the imine. google.com
| Catalyst/System | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|
| Graphite/Pt electrodes | - (Electrochemical) | Ethyl Acetate | Up to 96% (GC Yield) | sioc-journal.cnsioc-journal.cn |
| RuCl₂(PPh₃)₃ | t-BuOOH | Benzene | 80% | google.com |
| Au/TiO₂ | O₂ | Toluene/Mesitylene | Not specified | google.com |
| Copper-based catalyst | O₂ | Not specified | 90% | google.com |
Oxidative Self-Condensation of Primary Amines
The oxidative self-condensation of a primary amine, specifically benzylamine, is another prominent method for synthesizing this compound. This reaction involves the oxidation of one molecule of benzylamine to benzaldehyde, which then condenses with a second molecule of benzylamine to form the imine.
A highly efficient, solvent-free protocol for this transformation uses iron(II) bromide as a catalyst and molecular oxygen as the sole oxidant. researchgate.net This method is noted for being ligand-free and additive-free, offering high yields. researchgate.net Similarly, manganese-containing catalysts have been used with t-BuOOH to achieve a 93% yield of this compound from benzylamine. google.com Organocatalytic systems, such as those using salicylic acid derivatives, have also been developed to promote the oxidative coupling of benzylamines under an oxygen atmosphere, affording the corresponding imines in high yields. acs.org Photocatalytic methods, employing composites like fullerene derivatives and TiO₂, have demonstrated high conversion (>98%) and selectivity (>93%) for the coupling of benzylamine to this compound under visible light irradiation. mdpi.com
| Catalyst | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|
| Iron(II) bromide | O₂ | Solvent-free | High | researchgate.net |
| Manganese-based catalyst | t-BuOOH | Not specified | 93% | google.com |
| 4,6-Dimethoxysalicylic acid | O₂ | Toluene, 90 °C | High | acs.org |
| F70-TiO₂(1:15) | Air (O₂) | CH₃CN, Visible light (λ > 400 nm) | >93% (Selectivity) | mdpi.com |
Acceptorless Dehydrogenation Pathways
Acceptorless dehydrogenation (ADH) represents a green and atom-economical approach for imine synthesis, as it liberates hydrogen gas as the only byproduct without the need for an external oxidant (acceptor). rsc.org This methodology has been applied to the synthesis of this compound from benzylamine.
These transformations are often facilitated by transition-metal catalysts. rsc.org For example, iridium-catalyzed acceptorless dehydrogenative coupling has been successfully used to prepare benzimidazoles, a reaction class that involves imine intermediates. nih.gov While direct reports on this compound synthesis via ADH are part of the broader research into amine-to-imine conversions, the principles are directly applicable. The process typically involves the dehydrogenation of alcohols or amines, driven by heterogeneous or homogeneous catalysts, often based on ruthenium or iridium. rsc.orgrsc.org These reactions are valued for their efficiency and for generating less toxic byproducts like water and hydrogen. rsc.org
Derivatization Strategies of this compound
This compound serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocyclic compounds.
One-Pot Tandem Reactions
One-pot tandem reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. sioc-journal.cn This approach is particularly advantageous for reactions involving unstable intermediates. sioc-journal.cn
The derivatization of this compound has been explored using one-pot tandem methodologies. sioc-journal.cnsioc-journal.cn After the initial electrochemical synthesis of the imine, further reactions can be carried out in the same pot to generate a variety of derivatives. sioc-journal.cn This strategy has been used to prepare up to 15 different derivatization products with isolated yields reaching 86%. sioc-journal.cnsioc-journal.cn Such tandem processes are valued for their operational simplicity, reduced product loss, and minimized waste generation. sioc-journal.cn
Formation of Substituted Piperidin-2-ones
The direct synthesis of substituted piperidin-2-ones from this compound is not a widely documented pathway in the surveyed chemical literature. The synthesis of piperidine (B6355638) and piperidin-2-one scaffolds typically proceeds through other established routes. These methods often involve the cyclization of amino acids or their derivatives, the reduction of substituted pyridones, or various cycloaddition reactions.
For instance, imines and related N-heterocycles can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, which are powerful tools for constructing heterocyclic systems. nih.govnih.govurfu.ru While this compound possesses the C=N double bond necessary for such reactions, specific examples of its use to form piperidin-2-one structures are scarce. The reactivity of the imine functionality, however, suggests its potential as a synthon in cycloaddition strategies for accessing diverse N-heterocyclic cores. beilstein-journals.org
Formation of Benzimidazoles
Benzimidazoles are an important class of heterocyclic compounds. A common synthetic route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) with an aldehyde. mdpi.comresearchgate.net this compound can serve as an in-situ source of benzaldehyde for this reaction. Under certain conditions, particularly aqueous or acidic environments, the imine can hydrolyze to release benzaldehyde and benzylamine. researchgate.net The freshly generated benzaldehyde can then react with o-phenylenediamine, which is added to the reaction mixture, to form the benzimidazole (B57391) ring system.
An alternative, more direct route involves the aerobic oxidation reaction of an imine derivative directly with o-phenylenediamine. tandfonline.com A simple and efficient protocol using an iron nitrate (B79036) catalyst (Fe(NO₃)₃·9H₂O) has been developed for this purpose. tandfonline.com In this process, various N-benzylidene amines react with o-phenylenediamine in acetonitrile at 80°C, using air as a green oxidant, to produce the corresponding 2-substituted benzimidazoles in moderate to good yields. tandfonline.com This method tolerates a wide range of substrates and avoids the separate hydrolysis step. tandfonline.com
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe(NO₃)₃·9H₂O | o-Phenylenediamine + Imine | Acetonitrile, 80 °C, Air | Moderate to good | tandfonline.com |
| Au/TiO₂ | o-Phenylenediamine + Aldehyde | CHCl₃:MeOH, Ambient | High (80-98%) | mdpi.com |
| MgCl₂·6H₂O | o-Phenylenediamine + Aldehyde | Not specified | High | rsc.org |
| H₂O₂/HCl | o-Phenylenediamine + Aldehyde | Acetonitrile, Room Temp. | Excellent | organic-chemistry.org |
Synthesis of Other Heterocycles
This compound serves as a versatile imine substrate for various cyclization and cycloaddition reactions, providing access to a range of nitrogen-containing heterocyclic systems. The carbon-nitrogen double bond in its structure is susceptible to attack by various reagents, enabling the construction of three, four, and five-membered rings, among others. These reactions are fundamental in synthetic organic chemistry for creating scaffolds of significant interest.
Synthesis of β-Lactams
The four-membered azetidin-2-one (B1220530) ring, commonly known as the β-lactam, is a core structural motif in many antibiotic agents. The most prominent method for its synthesis is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. organic-chemistry.orgnih.govnih.gov In this reaction, this compound acts as the imine component, reacting with a ketene, which can be generated in situ from various precursors like acyl chlorides in the presence of a tertiary amine, or from diazo compounds. organic-chemistry.orgresearchgate.net
The reaction involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by cyclization to form the β-lactam ring. The reaction between this compound and a generic ketene yields a 1-benzyl-4-phenylazetidin-2-one derivative. The specific substituents on the β-lactam ring are determined by the structure of the ketene used. nih.gov
Table 1: Synthesis of β-Lactam Derivatives via Staudinger Cycloaddition
| Ketene Precursor | Reagents | Ketene Intermediate | Resulting β-Lactam Product |
| Adipoyl chloride | Triethylamine | O=C=CH-(CH2)2-CH=C=O (Bis-ketene) | Bis(1-benzyl-4-phenylazetidin-2-one) linked by an ethylene (B1197577) bridge researchgate.net |
| Phenylacetyl chloride | Triethylamine | Ph-CH=C=O | 1-Benzyl-3,4-diphenylazetidin-2-one |
| Methoxyacetyl chloride | Triethylamine | MeO-CH=C=O | 1-Benzyl-3-methoxy-4-phenylazetidin-2-one |
| Ethyl diazoacetate | Heat or catalyst | EtOOC-CH=C=O | Ethyl 1-benzyl-2-oxo-4-phenylazetidine-3-carboxylate organic-chemistry.org |
This table illustrates potential products based on established Staudinger reaction methodologies.
Synthesis of Aziridines
Aziridines are three-membered saturated heterocycles containing one nitrogen atom. Their synthesis from imines often involves the addition of a carbene or a carbenoid across the C=N double bond in a [2+1] cycloaddition manner. organic-chemistry.orgbaranlab.org this compound can serve as the imine substrate for such transformations.
One common method involves the reaction of the imine with a diazo compound, such as ethyl diazoacetate, in the presence of a suitable catalyst to generate a carbene that then adds to the imine. organic-chemistry.org Another approach is the Corey-Chaykovsky reaction, which uses a sulfur ylide to deliver the methylene (B1212753) group. These methods lead to the formation of substituted aziridines, where the stereochemistry can often be controlled by the reaction conditions and reagents used. organic-chemistry.org The reaction of this compound with a carbene source like diazomethane (B1218177) or ethyl diazoacetate would yield 1-benzyl-2-phenylaziridine or its 3-carboxyethyl derivative, respectively.
Table 2: Synthesis of Aziridine (B145994) Derivatives
| Carbene/Carbenoid Precursor | Reagents/Conditions | Reactive Species | Resulting Aziridine Product |
| Ethyl diazoacetate | Bi(OTf)3 or Rh2(OAc)4 | :CHCOOEt | Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate organic-chemistry.org |
| Trimethylsilyldiazomethane | Lewis Acid | :CH(SiMe3) | 1-Benzyl-2-phenyl-3-(trimethylsilyl)aziridine organic-chemistry.org |
| Iodomethyllithium (from CH2I2 + MeLi) | Ether | ICH2Li | 1-Benzyl-2-phenylaziridine organic-chemistry.org |
| Dimethylsulfoxonium ylide | DMSO | (CH3)2S(O)CH2 | 1-Benzyl-2-phenylaziridine |
This table illustrates potential products based on established aziridination methodologies.
Synthesis of Pyrrolidines
Pyrrolidines, five-membered saturated nitrogen heterocycles, are commonly synthesized via [3+2] cycloaddition reactions. A versatile method involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile, typically an alkene or alkyne. nih.gov this compound can be a precursor to an azomethine ylide. The ylide can be generated through various methods, such as the thermal ring-opening of a suitably substituted aziridine or by the N-alkylation or acylation of the imine followed by deprotonation of the α-carbon.
Once formed, the azomethine ylide, bearing a benzyl group on the nitrogen, can react with electron-deficient alkenes like acrylates or maleimides in a concerted [3+2] cycloaddition. This reaction constructs the pyrrolidine ring in a single step, often with a high degree of stereocontrol, leading to highly substituted pyrrolidine derivatives. nih.gov
Table 3: Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition
| Azomethine Ylide Generation | Dipolarophile | Resulting Pyrrolidine Product |
| From this compound and an activating agent (e.g., AgOAc/DBU with an α-amino ester) | Methyl acrylate (B77674) | Methyl 1-benzyl-5-phenylpyrrolidine-2-carboxylate |
| From this compound and an activating agent | N-Phenylmaleimide | A 1-benzyl-2,5-diphenyl-dihydropyrrolo[3,4-c]pyrrole-4,6-dione derivative |
| From this compound and an activating agent | Dimethyl acetylenedicarboxylate | Dimethyl 1-benzyl-5-phenyl-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate |
This table illustrates potential products based on the generation of an azomethine ylide from this compound followed by cycloaddition.
Mechanistic Investigations of N Benzylidenebenzylamine Formation
Reaction Pathway Elucidation
The formation of N-benzylidenebenzylamine can proceed through several distinct mechanistic routes, primarily categorized as condensation-dehydration and oxidative coupling pathways. The specific pathway is often dictated by the starting materials, reaction conditions, and the presence of catalysts.
The classical and most direct synthesis route involves the condensation of benzylamine (B48309) with benzaldehyde (B42025). google.com This reaction is a prime example of imine formation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. The initial addition forms an unstable carbinolamine intermediate, which then undergoes dehydration—the elimination of a water molecule—to yield the stable this compound imine.
This process can be facilitated by dehydrating agents or by azeotropic removal of water. For instance, the reaction between benzaldehyde and benzylamine in boiling toluene (B28343) has been shown to produce this compound in high yields. google.com Similarly, using magnesium sulfate (B86663) (MgSO₄) as a catalyst at room temperature can also drive the reaction to completion, yielding the final product. google.com
A proposed mechanism suggests that in certain multi-component reactions, benzaldehyde is formed first and subsequently reacts with benzylamine to yield this compound. mdpi.com
An alternative and increasingly studied route is the oxidative coupling of benzylamine. nih.govacs.org This method avoids the need for a separate aldehyde substrate by directly oxidizing benzylamine. The reaction typically uses an oxidant, often molecular oxygen from the air, making it an attractive pathway from a green chemistry perspective. nih.govacs.org Various catalytic systems have been developed to promote this transformation efficiently.
Metal-free organocatalysts, such as salicylic (B10762653) acid derivatives, have proven effective in catalyzing the aerobic oxidative coupling of benzylamines to afford this compound in high yields. nih.govacs.org In these systems, electron-rich salicylic acids show excellent catalytic activity. nih.govacs.org Other non-metal catalysts like graphene oxide have also been used to achieve the oxidative coupling of benzylamine under microwave irradiation without an external oxidant. researchgate.net
Transition metal catalysts are also widely employed. Catalysts based on manganese, ruthenium, and copper have all been shown to facilitate the oxidative coupling of primary amines. researchgate.net For example, a manganese (II) catalyst used with tert-butyl hydroperoxide (t-BuOOH) as the oxidant shows high selectivity for the formation of this compound. google.comresearchgate.net Similarly, ruthenium complexes can catalyze the oxidation of dibenzylamine (B1670424) to this compound. google.com Covalent triazine frameworks (CTFs) have also been reported as effective heterogeneous catalysts for this reaction. researchgate.net
The table below summarizes the performance of various catalytic systems in the oxidative coupling of benzylamine.
Catalyst Performance in Oxidative Coupling of Benzylamine
| Catalyst | Oxidant | Solvent | Yield of this compound | Reference |
|---|---|---|---|---|
| Salicylic Acid | O₂ | - | 80% | nih.govacs.org |
| Manganese-containing catalysts | t-BuOOH | - | 93% | google.com |
| RuCl₂(PPh₃)₃ | t-BuOOH | Benzene (B151609) | 80% | google.com |
| CeZr-NC-1073 | O₂ | n-decane | 100% selectivity | rsc.org |
Understanding the role of intermediates is crucial for elucidating the reaction mechanism. In the oxidative dehydrogenation of benzylamine, benzylimine is a key intermediate. researchgate.net Benzylamine is first activated on the catalyst surface and oxidized to benzylimine. researchgate.net This intermediate can then react with another molecule of benzylamine to form the final this compound product. researchgate.net
Catalytic Mechanism Studies
Catalysts play a pivotal role in the synthesis of this compound, and studies into their mechanisms provide insights into how they enhance reaction rates and selectivity.
For instance, in catalysts composed of ceria (CeO₂) and zirconia (ZrO₂) nanoparticles supported on N-doped porous carbon, the catalytic efficiency is linked to specific surface features. rsc.org Studies have shown that abundant oxygen vacancies and an appropriate number of Ce³⁺ defect sites are crucial for superior catalytic performance. rsc.org These sites are believed to activate the benzylamine, facilitating its conversion. researchgate.net The different conversion and selectivity values observed with various solid catalysts are often attributed to the differing amounts and strengths of acidic sites and the redox nature of the catalyst. researchgate.net The ability to directly identify and monitor these active sites during a reaction is a significant goal in developing targeted heterogeneous catalysts. nih.gov
Electron transfer is a fundamental step in many catalytic, particularly oxidative, pathways for this compound formation. In photocatalytic systems, for example, a catalyst such as a porphyrin-based covalent organic framework (COF) absorbs light, promoting an electron to a higher energy state. researchgate.net This excited state can initiate an electron transfer process, often involving the transfer of an electron to molecular oxygen to form a superoxide (B77818) radical, which then participates in the oxidative coupling of the amine. researchgate.net
In other systems, a rare potassium-induced electron transfer process has been described. thieme-connect.de This mechanism involves the transfer of an electron from potassium metal to the substrate, which can be promoted by a crown ether. thieme-connect.de Such single-electron transfer (SET) events can lead to the formation of radical intermediates that subsequently react to form the product. thieme-connect.de The study of multi-electron transfer processes is also relevant, especially when unstable one-electron intermediates are involved, as the kinetics can differ significantly from single-electron transfer theories. duke.edu In electrochemical synthesis, the reaction is driven by an external voltage, avoiding chemical oxidants and involving electron transfer at the electrode surfaces. sioc-journal.cn
The table below lists the chemical compounds mentioned in this article.
Influence of Surface Properties (e.g., OH groups, Oxygen Vacancies)
The surface characteristics of the catalysts used in the synthesis of this compound play a pivotal role in the reaction mechanism and efficiency. Surface hydroxyl (OH) groups and oxygen vacancies are particularly influential in photocatalytic systems.
Investigations into the photocatalytic oxidation of benzylamine on titanium dioxide (TiO2) have highlighted the crucial role of surface OH groups. benthamdirect.comeurekaselect.com These groups are involved in the formation of surface complexes with reactant molecules, which is a key step in the photocatalytic cycle. researchgate.net For instance, in the oxidation of benzyl (B1604629) alcohol, a related precursor, the surface complex is formed through the interaction of the alcohol with Ti sites and/or surface OH groups on TiO2. researchgate.net This interaction is fundamental for the subsequent electronic transitions required for the reaction to proceed.
Oxygen vacancies are another critical surface feature, particularly for enhancing selectivity in photocatalytic oxidation. researchgate.net These defect sites can influence the electronic structure of the catalyst and act as active sites for the adsorption and activation of reactants. acs.org In processes related to imine formation, such as the selective oxidation of alcohols, the presence of surface oxygen vacancies has been shown to result in distinct structural dependencies and selective photocatalytic properties. acs.org They can facilitate the generation of specific reactive oxygen species that favor the desired product over complete mineralization. researchgate.netacs.org The controlled creation of these vacancies, often through thermal pretreatments in reducing atmospheres, is a key strategy for improving catalyst performance. acs.org
The table below summarizes the influence of key surface properties on the formation of this compound and related reactions.
| Surface Property | Role in Reaction Mechanism | Impact on Reaction |
| Hydroxyl (OH) Groups | Participate in the formation of charge transfer surface complexes with reactants like benzylamine. benthamdirect.comresearchgate.net | Essential for the initial adsorption and activation steps on catalysts like TiO2. researchgate.netresearchgate.net |
| Oxygen Vacancies | Act as active sites, influence the electronic structure, and promote the formation of selective reactive oxygen species. researchgate.netacs.org | Can enhance selectivity towards the desired imine product by avoiding complete oxidation pathways. researchgate.netacs.org |
Role of Solvents and Water Molecules in Reaction Barriers
Solvents and the presence of water molecules can significantly alter the energy landscape and reaction barriers in the formation of this compound. Computational and experimental studies have shown that solvent effects can substantially reduce activation energy barriers for key reaction steps. acs.org
In enzymatic amine oxidation, a process analogous to the chemical synthesis, the inclusion of solvent effects in theoretical models drastically reduces the calculated barrier for the rate-limiting hydride transfer step. acs.org This highlights the solvent's role in stabilizing transition states. Water molecules, specifically, can play a direct role in the reaction mechanism. For example, in the aerobic oxidative condensation of benzylamine, water can act as a substrate, participating in the hydration of the aldimine product. researchgate.net
The structure of the solvent itself, particularly in aqueous solutions, is affected by the presence of solutes, which in turn influences intermolecular interactions and reaction dynamics. acs.org The hydrophobic and hydrogen-bonding interactions between the reactants, products, and the solvent shell dictate the local environment where the reaction occurs. acs.org In some systems, the presence of water has been noted as an important factor, especially when using catalysts containing gold nanoparticles. researchgate.net
Kinetic Modeling and Parameter Determination
For the photocatalytic oxidation of benzylamine to this compound on TiO2, kinetic studies have been instrumental in elucidating the mechanism. benthamdirect.comeurekaselect.com While specific parameters are highly dependent on the catalyst and reaction conditions, the goal of such modeling is to determine rate constants, reaction orders, and activation energies. This information is used to validate proposed mechanistic pathways and to optimize reaction conditions for higher conversion and selectivity. Such studies often analyze the reaction progress over time under varying concentrations of reactants, oxygen, and light intensity to fit the data to established kinetic models, such as the Langmuir-Hinshelwood model for heterogeneous catalysis.
Photocatalytic Mechanistic Aspects
The photocatalytic synthesis of this compound involves a series of light-induced steps, from the initial absorption of photons to the generation of reactive species that drive the chemical transformation.
Charge Transfer Surface Complex Formation
A key aspect of the visible-light-driven photocatalytic formation of this compound on semiconductors like TiO2 is the formation of a charge transfer (CT) surface complex. benthamdirect.comeurekaselect.com The reaction's response to visible light is often not due to the intrinsic band-gap excitation of the wide-band-gap semiconductor, but rather to the excitation of this surface complex. researchgate.netresearchgate.net
This complex is formed through the chemical interaction between the reactant molecule (e.g., benzylamine) and the catalyst surface. benthamdirect.com Spectroscopic methods such as UV-Vis and Fourier-transform infrared (FT-IR) spectroscopy, combined with Density Functional Theory (DFT) calculations, are used to characterize this interaction. eurekaselect.comresearchgate.net The formation of the complex creates new electronic energy levels, leading to a new absorption band that extends into the visible region of the spectrum (e.g., up to 500-600 nm for some ligand-TiO2 complexes), allowing for the absorption of lower-energy photons. acs.org The subsequent excitation of this CT complex initiates the entire photocatalytic process. uliege.be
Generation and Role of Reactive Oxygen Species (e.g., ∙O2−, ∙OH)
In photocatalytic oxidation reactions, photogenerated charge carriers (electrons and holes) react with adsorbed molecules like oxygen and water to form various reactive oxygen species (ROS). The type of ROS generated is critical for determining the selectivity of the reaction.
The primary ROS involved in selective oxidation include the superoxide radical anion (∙O2−), hydroxyl radical (∙OH), and singlet oxygen (1O2). researchgate.net For selective synthesis, the highly reactive and non-selective hydroxyl radical (∙OH) is often undesirable, as it can lead to the complete mineralization of organic compounds into CO2 and water. researchgate.netacs.org
Strategies to enhance selectivity often focus on suppressing the formation of ∙OH radicals and promoting the generation of more selective oxidants like ∙O2−. acs.org Studies on related photocatalytic systems have shown that the superoxide radical ion can be the main active species responsible for specific transformation pathways, whereas the hydroxyl radical drives cleavage and degradation. acs.org The choice of photocatalyst and reaction conditions can tune the generation of specific ROS, thereby directing the reaction towards the desired this compound product. researchgate.netacs.org
| Reactive Oxygen Species (ROS) | General Role in Photocatalysis | Implication for this compound Synthesis |
| Hydroxyl Radical (∙OH) | A very strong, non-selective oxidizing agent. researchgate.net | Its presence can lead to over-oxidation or degradation of the reactants and product; suppression is often desired for selectivity. acs.org |
| Superoxide Radical Anion (∙O2−) | A more selective oxidizing agent compared to ∙OH. acs.org | Believed to be a key species in the selective oxidation pathway leading to the imine product. acs.org |
| Singlet Oxygen (1O2) | Can be generated from the ground state oxygen molecule via energy transfer. researchgate.net | May participate in specific oxidation steps, contributing to the overall reaction pathway. |
Light Absorption and Photoactivation Wavelength Dependence
The efficiency and mechanism of the photocatalytic formation of this compound are strongly dependent on the wavelength of the incident light. As established, the photoactivation under visible light is primarily governed by the absorption properties of the charge transfer surface complex, not the semiconductor itself. eurekaselect.comresearchgate.net
This means that the reaction can be driven by wavelengths longer than the catalyst's band-gap absorption edge. benthamdirect.com The formation of the surface complex between benzylamine and TiO2, for example, creates new absorption features in the visible spectrum, making the system responsive to visible light irradiation. researchgate.net The reaction rate and apparent quantum yields are therefore directly correlated with the absorption spectrum of this surface complex. The dependence of the reaction rate on the wavelength provides strong evidence for the charge-transfer mechanism and allows for the use of more abundant solar energy instead of just the UV portion. researchgate.net
Synergistic Effects in Hybrid Photocatalysts
The formation of this compound through photocatalysis is significantly enhanced by the use of hybrid materials, which leverage synergistic interactions between their constituent components. These composite photocatalysts often exhibit superior performance compared to their individual counterparts, a phenomenon attributed to improved light absorption, enhanced charge separation, and the promotion of reaction intermediates.
A notable example of a synergistic hybrid photocatalyst is a composite material made of fullerene derivatives (specifically F70) and titanium dioxide (TiO₂). mdpi.comresearchgate.net Research has demonstrated that an organic-inorganic composite of F70-TiO₂ can efficiently convert benzylamine to this compound under visible light irradiation at normal temperature and pressure. mdpi.comresearchgate.net The synergy between the fullerene derivative and TiO₂ is crucial for the high efficiency of this process.
The introduction of fullerene derivatives into the anatase TiO₂ structure significantly broadens the visible light response range of the photocatalyst. mdpi.comresearchgate.net This enhanced light absorption capability allows for more efficient utilization of the light source. Furthermore, the combination of these materials adjusts the energy band positions, which in turn promotes the separation and transfer of photogenerated electron-hole pairs (e⁻-h⁺). mdpi.comresearchgate.net This improved charge separation is a key factor in boosting photocatalytic activity, as it increases the availability of charge carriers to participate in the redox reactions required for this compound formation.
In-situ electron paramagnetic resonance (EPR) tests and photo-electrophysical experiments have confirmed that the separated charges in the F70-TiO₂ hybrid effectively activate both benzylamine and molecular oxygen (O₂). mdpi.comresearchgate.net This activation accelerates the formation of reactive intermediates, which then couple with free benzylamine molecules to yield the desired this compound product. mdpi.comresearchgate.net The intimate, molecular-scale combination of the fullerene and titanium dioxide components is fundamental to this enhanced catalytic mechanism. mdpi.comresearchgate.net
The effectiveness of this synergistic effect is highlighted when comparing the performance of the hybrid photocatalyst to its individual components. For instance, an optimized F70-TiO₂ composite with a 1:15 mass ratio demonstrated a benzylamine conversion rate of over 98% and a selectivity towards this compound of over 93%. mdpi.comresearchgate.net In contrast, pure TiO₂ and the fullerene derivative (F70) alone showed significantly lower conversion and selectivity under the same conditions. mdpi.comresearchgate.net
Interestingly, the introduction of noble metals like palladium (Pd), which is often expected to enhance catalytic activity, did not show a positive effect in the F70-TiO₂(1:15) system. mdpi.com In fact, the addition of Pd nanoparticles led to a decrease in the selectivity for this compound, underscoring the unique and powerful synergistic role played by the fullerene component in this specific hybrid photocatalyst system. mdpi.com
The following table summarizes the photocatalytic performance of the F70-TiO₂ hybrid catalyst and its individual components in the synthesis of this compound.
| Catalyst | Benzylamine Conversion (%) | This compound Selectivity (%) |
| F70-TiO₂ (1:15) | >98 | >93 |
| Pure TiO₂ | 56.3 | 83.8 |
| Fullerene (F70) | 89.7 | 86.0 |
Advanced Characterization Techniques in N Benzylidenebenzylamine Research
Spectroscopic Analysis
Spectroscopy is a cornerstone in the study of N-Benzylidenebenzylamine, offering a non-destructive means to probe its structural and electronic characteristics. Techniques such as NMR, FTIR, and UV-Vis spectroscopy are routinely employed to verify its synthesis and investigate its behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides a distinct fingerprint of the molecule. The key diagnostic signal is the singlet corresponding to the imine proton (-N=CH-), which typically appears in the downfield region of the spectrum due to the deshielding effect of the carbon-nitrogen double bond. Another characteristic signal is a singlet for the methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region of thespectrum. rsc.orgchemicalbook.com Analysis of crude reaction mixtures by ¹H-NMR can confirm the conversion of benzylamine (B48309) to this compound. rsc.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. Distinct signals are observed for the imine carbon, the methylene carbon, and the various aromatic carbons. The chemical shift of the imine carbon (C=N) is particularly characteristic. These spectra are crucial for confirming the successful formation of the imine from its precursors, such as benzylamine. rsc.orgrsc.org
Table 1: Representative ¹H-NMR Spectral Data for this compound Data sourced from publicly available spectral databases. chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imine Proton (-N=C-H ) | ~8.32 | Singlet |
| Aromatic Protons | ~7.22 - 7.76 | Multiplet |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most significant feature in the FTIR spectrum is the characteristic stretching vibration of the imine group (C=N), which confirms the formation of the Schiff base from its aldehyde and amine precursors.
Other key absorption bands include:
Aromatic C-H stretching: Found above 3000 cm⁻¹.
Aromatic C=C stretching: Appearing as a series of bands in the 1450-1600 cm⁻¹ region.
C-N stretching: Typically observed in the 1100-1350 cm⁻¹ region. researchgate.net
FTIR analysis is also valuable in studies where this compound or related reactants are adsorbed onto surfaces, such as on nanocrystals during photocatalysis, allowing for the identification of surface-bound species. rsc.org
UV-Vis Diffuse Reflectance Spectroscopy (DRS)
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is employed to analyze the electronic properties of solid materials. wikipedia.orgcaltech.edu For this compound, this technique would be applicable if the compound is studied in a solid state or adsorbed onto a solid substrate. The resulting spectrum reveals information about the electronic transitions within the molecule.
The spectrum of this compound is expected to show absorption bands corresponding to:
π → π* transitions: These high-energy transitions are associated with the aromatic phenyl rings and the C=N double bond.
n → π* transitions: These lower-energy transitions involve the non-bonding electrons of the nitrogen atom in the imine group.
Studies on similar Schiff bases, such as N,N'-Bis(benzylidene)ethylenediamine, show characteristic absorption bands in the UV region, which are assigned to these electronic transitions. researchgate.net This technique is particularly useful for characterizing the optical properties of materials containing this compound, for instance, in the context of photocatalysis or functional materials. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orglibretexts.org In its stable, ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.
However, EPR spectroscopy becomes a highly relevant and powerful tool for studying reaction mechanisms involving this compound where radical intermediates may be formed. youtube.com For example, in studies of the diazotization of primary aromatic amines, EPR and spin-trapping techniques have been used to detect and identify aryl and N-centered radicals that are generated during the reaction. nih.gov Therefore, while not used to characterize the stable molecule itself, EPR can provide critical insights into the transient paramagnetic species generated during the synthesis or subsequent reactions of this compound.
Microscopic and Surface Analysis
Microscopic techniques are essential for visualizing the morphology and surface features of materials. While this compound is a liquid at room temperature, these methods are crucial when it is part of a solid-state assembly or used to modify a surface. sigmaaldrich.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of solid samples. For this compound research, SEM is not used to visualize the molecule itself but to examine the morphology of materials that incorporate it.
Applications include:
Catalyst Characterization: When this compound is synthesized using a solid catalyst, SEM is used to analyze the catalyst's particle size, shape, and surface structure. researchgate.net
Surface Modification: If this compound or related compounds are used to functionalize a surface, SEM can be employed to observe the changes in the surface morphology after modification. researchgate.net
Composite Materials: In cases where this compound is embedded within a polymer matrix or other composite material, SEM helps to understand the dispersion and morphology of the resulting solid.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of materials at the nanoscale. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about particle size, shape, and distribution. While TEM is not typically used for simple molecular compounds like this compound in its bulk form, it is an indispensable tool when this Schiff base is incorporated into or used to functionalize nanomaterials. researchgate.net
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. chalcogen.roresearchgate.net It functions by scanning a sharp tip over a surface and measuring the forces between the tip and the sample, which allows for the mapping of surface features at the nanometer scale. chalcogen.ro For this compound, AFM would be most relevant when the compound is part of a thin film or a self-assembled monolayer (SAM). nih.govnih.gov
The versatility of AFM allows for the meticulous evaluation of the textural and morphological characteristics of films. chalcogen.roresearchgate.net Researchers use AFM to quantify surface roughness parameters such as average roughness (Ra) and root mean square (Rq) roughness, which are critical for applications where surface quality is important. chalcogen.ro For example, in studies of Schiff base-containing materials, AFM has been used to confirm that the complexes have nano-sized grains. researchgate.net The technique can also probe how molecular organization within a self-assembled layer changes over time or in response to external stimuli, providing insights into packing and defects. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam, typically within a scanning electron microscope (SEM) or TEM. youtube.comnih.gov Each element emits X-rays at unique energy levels, allowing for the identification and quantification of the elemental composition. wikipedia.orglibretexts.org
For pure this compound (C₁₄H₁₃N), an EDX spectrum would show peaks corresponding to carbon and nitrogen. The technique becomes particularly informative when this compound acts as a ligand in metal complexes. In such cases, EDX analysis can confirm the presence of the constituent elements—carbon, nitrogen, and the coordinated metal ion—and determine their relative atomic percentages. researchgate.netresearchgate.net For example, in the analysis of nickel(II) and zinc(II) Schiff base complexes, EDX was used to determine the atomic percentages of carbon, nitrogen, oxygen, and the respective metals. researchgate.net This confirms the successful incorporation of the Schiff base ligand into the final complex. ekb.egresearchgate.net
Table 1: Representative Elemental Composition Data from EDX Analysis of Schiff Base Metal Complexes
| Complex | Element | Atomic Percentage (%) | Source |
|---|---|---|---|
| Ni(II) Schiff Base Complex | Carbon | 66.40 | researchgate.net |
| Nitrogen | 15.13 | ||
| Oxygen | 17.74 | ||
| Nickel | 0.72 | ||
| Zn(II) Schiff Base Complex | Carbon | 60.30 | researchgate.net |
| Nitrogen | 13.95 | ||
| Oxygen | 20.79 | ||
| Zinc | 4.96 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and chemical and electronic states of elements within a material. wikipedia.org The method involves irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the surface. wikipedia.org The binding energy of these electrons is characteristic of a specific element and its chemical environment (oxidation state). caltech.edu
In the context of this compound, XPS is a powerful tool for confirming its chemical structure. The high-resolution C 1s spectrum can be deconvoluted to show peaks corresponding to different carbon environments, such as C-C, C-H, and the imine C=N bond. researchgate.net The N 1s spectrum is particularly diagnostic, providing a peak whose binding energy confirms the presence of the azomethine nitrogen. researchgate.netresearchgate.net For example, studies on related Schiff base systems show distinct binding energies for C=N and C-N bonds. researchgate.netresearchgate.net In analyses of copper(II) Schiff base complexes, XPS was used to identify the binding energies for C1s, N1s, O1s, and Cu2p, confirming the coordination of the ligand to the metal center. mdpi.com
Table 2: Typical Binding Energies for N-Containing Functional Groups from XPS Analysis
| Core Level | Functional Group | Typical Binding Energy (eV) | Source |
|---|---|---|---|
| C 1s | C-C / C-H | ~285.0 | researchgate.nettudelft.nl |
| C-N | ~286.3 - 287.7 | ||
| C=N | ~285.8 - 287.1 | ||
| N 1s | C-N | ~398.2 - 400.8 | researchgate.netnih.gov |
| C=N | ~399.4 - 399.9 |
Crystallographic and Structural Analysis
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid, providing definitive proof of a molecule's structure and its packing in a crystal.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for the phase identification of a crystalline material. It provides a unique "fingerprint" of the crystal structure. The analysis of a polycrystalline sample yields a diffraction pattern with peaks at specific angles (2θ), which are characteristic of the material's lattice planes.
For Schiff base compounds like this compound, PXRD is used to confirm the crystalline nature of the synthesized product and to assess its purity. researchgate.netijcce.ac.ir The diffraction patterns of newly synthesized Schiff base metal complexes are often compared to that of the free ligand to confirm the formation of a new crystalline phase upon complexation. researchgate.net Studies on various Schiff base complexes have used PXRD to conclude that the materials possess a polycrystalline structure and, in some cases, to determine the crystal system, such as monoclinic. researchgate.neticm.edu.pl
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction is the most definitive method for determining the molecular structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, it is possible to calculate the precise positions of every atom in the molecule, as well as bond lengths, bond angles, and details of the crystal packing.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Schiff Base Metal Complex
| Parameter | Value | Source |
|---|---|---|
| Compound | [Ru(TPP)(PhCH₂NH₂)₂] | psu.edu |
| Empirical Formula | C₅₈H₄₄N₆Ru | |
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 10.355(2) | |
| b (Å) | 10.518(2) | |
| c (Å) | 11.232(2) | |
| α (°) | 89.34(3) | |
| β (°) | 84.69(3) | |
| γ (°) | 72.56(3) |
*Data for Bis(benzylamine)tetraphenylporphyrinatoruthenium(II).
Thermal and Porosity Analysis
Thermal and porosity analyses are fundamental in materials science for evaluating the intrinsic properties of a compound. These methods reveal a substance's thermal stability, decomposition profile, and physical characteristics like surface area and pore structure, which are vital for predicting its behavior in various applications.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. numberanalytics.com The resulting data provide valuable insights into the thermal stability, decomposition temperatures, and compositional properties of the material being studied. numberanalytics.com The output is a TGA curve, which plots mass loss against temperature, and its derivative (DTG curve), which shows the rate of mass loss. numberanalytics.com
For this compound, like other Schiff bases, TGA is used to determine its thermal degradation profile. The stability of such compounds is often attributed to the presence of aromatic (phenyl) groups in their structure. researchgate.net Research on structurally similar Schiff bases shows that they typically exhibit high thermal stability, with decomposition often occurring in distinct stages at elevated temperatures. researchgate.net For instance, TGA measurements on related polyphenol-anchored Schiff bases indicated initial decomposition temperatures starting as high as 298°C and 347°C. researchgate.net Another study on a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) and 3-(trifluoromethyl)aniline (B124266) recorded thermal data up to 400°C to evaluate its stability. acs.org
The thermal decomposition of this compound would involve the cleavage of its chemical bonds, particularly the imine (C=N) linkage and the benzyl groups, as the temperature increases. acs.org The analysis is typically conducted under an inert nitrogen or argon atmosphere to prevent oxidative degradation. acs.orgnih.gov
Table 1: Representative TGA Data for a Schiff Base Compound
| Parameter | Description | Typical Value Range |
| Onset Decomposition Tonset (°C) | The temperature at which significant mass loss begins. | 250 - 350 °C |
| Peak Decomposition Tpeak (°C) | The temperature at which the rate of mass loss is maximum (peak of the DTG curve). | 300 - 450 °C |
| Mass Loss (%) | The percentage of mass lost during a specific decomposition step. | Varies by decomposition stage |
| Residue at 800 °C (%) | The percentage of material remaining at the end of the analysis, indicating char yield. | 10 - 40 % |
Note: This table provides representative data based on findings for structurally similar Schiff bases and is for illustrative purposes. Actual values for this compound would require direct experimental measurement.
Computational and Theoretical Studies on N Benzylidenebenzylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied to predict molecular geometries, reaction energies, and other chemical properties. youtube.comresearchgate.net DFT calculations have been instrumental in understanding various aspects of N-Benzylidenebenzylamine and related imines, from their fundamental electronic characteristics to their role in complex chemical transformations. rsc.orgrsc.org
DFT calculations are routinely used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers. nih.govchemrxiv.org This information is crucial for understanding reaction kinetics and predicting the most likely mechanistic pathways. chemrxiv.org In the context of imines like this compound, DFT has been pivotal in elucidating the mechanisms of their synthesis and, more commonly, their hydrogenation to form amines.
Studies on the hydrogenation of imines catalyzed by metal complexes, for example, have used DFT to compare different potential pathways, such as stepwise versus concerted transfer of hydrogen. rsc.org For a representative imine hydrogenation, DFT calculations proposed a mechanism involving the stepwise transfer of a hydride and a proton from a dihydride catalyst to the imine. rsc.org The calculations can determine the geometries of reactants, transition states, and products, along with their relative energies.
| Reaction Step | Functional/Basis Set | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| H₂ Activation | B3LYP/6-31G(d,p) | 15.2 | rsc.org |
| Hydride Transfer | B3LYP/6-31G(d,p) | 12.8 | rsc.org |
| Proton Transfer | B3LYP/6-31G(d,p) | 5.5 | rsc.org |
These theoretical investigations reveal that the energy barriers, and thus the reaction rates, are highly dependent on the catalyst structure, the solvent, and the specific substituents on the imine. rsc.orggithub.io For instance, studies on nitrobenzene (B124822) hydrogenation to aniline (B41778), a related reduction process, show that the reaction is often exothermic, with the hydrogenation of the phenylhydroxylamine intermediate being the rate-limiting step. rsc.orgpsu.edu
The electronic properties of this compound, particularly the distribution of electrons and the nature of its frontier molecular orbitals (HOMO and LUMO), dictate its reactivity. DFT is an excellent tool for analyzing these properties. researchgate.net Analysis of the electronic structure helps in understanding intramolecular charge transfer (ICT), a key process in molecules with electron-donating and electron-accepting groups. nih.gov
In related benzylidene derivatives, the HOMO is often localized on the electron-donor part of the molecule, while the LUMO is centered on the electron-acceptor moiety. nih.gov This separation facilitates charge transfer upon photoexcitation. nih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the charge distribution and delocalization of charge due to intramolecular interactions. researchgate.net The analysis of molecular electrostatic potential (MEP) surfaces reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.net
Table 2: Representative Electronic Properties from DFT Calculations (Note: This table illustrates typical electronic properties calculated for aromatic imines.)
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d,p) | researchgate.net |
| LUMO Energy | -1.1 eV | B3LYP/6-31G(d,p) | researchgate.net |
| HOMO-LUMO Gap | 5.1 eV | B3LYP/6-31G(d,p) | researchgate.net |
The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net These computational insights are valuable for designing molecules with specific electronic or optical properties. nih.gov
Understanding how this compound interacts with a catalyst at the molecular level is key to developing more efficient and selective chemical processes. DFT modeling can provide detailed three-dimensional models of the catalyst-substrate complex, revealing the crucial non-covalent interactions that govern substrate binding and activation. rsc.orgnih.gov
For reactions like asymmetric hydrogenation, DFT calculations can model the interaction of the imine substrate with a chiral catalyst. rsc.org These models help explain the origin of enantioselectivity by comparing the transition state energies for the pathways leading to the different stereoisomers. rsc.org For example, in the hydrogenation of imines with manganese catalysts, computational studies have been used to investigate the transfer step between the imine and the metal hydride complex. acs.orgnih.gov These studies can identify the active catalytic species and elucidate the role of ligands and additives in the catalytic cycle. acs.orgnih.gov The models often show that the substrate approaches the catalyst in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions, guiding the reaction toward the desired product. acs.org
Molecular Dynamics Simulations (Implicit and Explicit Solvation Models)
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and molecular interactions. karazin.ua In MD, the motion of atoms is simulated by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in a realistic environment, such as in a solvent. karazin.ua
Solvent effects are critical to accurately modeling chemical systems and can be treated using two main approaches:
Explicit Solvation: Individual solvent molecules are included in the simulation box around the solute. This method is computationally intensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
Implicit Solvation: The solvent is modeled as a continuous medium with a characteristic dielectric constant. youtube.comyoutube.com This approach, often called a Polarizable Continuum Model (PCM), is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. youtube.comyoutube.com
MD simulations can be used to explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. When studying a reaction, MD can help to understand how the solvent reorganizes around the reactants as they proceed to the transition state and products. For instance, MD simulations of a benzanthrone (B145504) dye in a lipid membrane showed that the molecule's location and orientation are dependent on the membrane's composition. karazin.ua
Kinetic Modeling and Simulation
Kinetic modeling aims to mathematically describe the rates of chemical reactions and build a comprehensive model of the entire reaction network. youtube.comyoutube.com These models consist of a series of differential equations that describe how the concentrations of reactants, intermediates, and products change over time. youtube.com
For a reaction involving this compound, such as its formation from benzylamine (B48309) or its hydrogenation, a kinetic model can be constructed based on a proposed mechanism. researchgate.net The rate constants for each elementary step in the mechanism can be estimated from experimental data or calculated using theoretical methods like Transition State Theory combined with DFT-calculated energy barriers. nih.govmdpi.com
Validation of the proposed reaction mechanism by comparing simulation results with experimental data.
Optimization of reaction conditions to maximize the yield of the desired product.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships. uni-bonn.deresearchgate.net
For a series of derivatives of this compound, a QSAR study would involve the following steps:
Data Set Generation: Synthesize or obtain a series of structurally related analogues of this compound and measure their activity (e.g., inhibitory concentration (IC50) against an enzyme, or reaction rate constant). nih.gov
Descriptor Calculation: For each molecule in the series, calculate a set of numerical parameters, known as molecular descriptors, that quantify various aspects of its structure. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP).
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed activity. researchgate.netresearchgate.net
The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with enhanced properties and reducing the need for extensive experimental screening. oncodesign-services.com By analyzing the descriptors in the final model, researchers can gain insight into the key structural features that are either beneficial or detrimental to the desired activity. nih.gov
Applications of N Benzylidenebenzylamine in Advanced Chemical Synthesis
Precursor in Organic Synthesis
As a stable imine, N-Benzylidenebenzylamine is a valuable intermediate in the synthesis of a multitude of organic compounds. chemimpex.com Its structure, featuring a reactive imine bond (C=N), allows for diverse chemical transformations, making it a cornerstone for constructing more complex molecular architectures. chemimpex.comsioc-journal.cn
This compound and its derivatives are recognized as important functional molecules and intermediates in the production of fine chemicals and pharmaceuticals. sioc-journal.cn They are employed in medicinal chemistry for the synthesis of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. sioc-journal.cn The structural framework of this compound is a key starting point for creating substituted piperidin-2-ones, a class of compounds known to exhibit a wide spectrum of physiological activities such as analgesic and anticonvulsant properties. google.com Its role as an intermediate makes it valuable for chemists developing novel and effective pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net
A notable application is in the synthesis of diarylmethane amides, which are crucial structural motifs in various therapeutic agents. For instance, the diarylmethane core is found in pharmaceutically active dibenzoazepine derivatives like tilozepine (B1614503) and perlapine. nih.gov The synthesis of these complex molecules can be facilitated by using N-aryl amides, which can be prepared through the benzylation of anilides, a process where this compound can be a conceptual or direct precursor. nih.gov
Table 1: Examples of Synthesis Reactions Involving this compound as an Intermediate
| Reactant(s) | Catalyst/Reagent | Product | Yield | Reference |
| Dibenzylamine (B1670424) | Electrochemical Conditions | This compound | up to 96% (GC Yield) | sioc-journal.cn |
| Benzyl (B1604629) alcohol, Ammonia (B1221849) | Ruthenium catalyst | This compound | 12-28% | |
| Dibenzylamine | t-BuOOH, RuCl₂(PPh₃)₃ | This compound | 80% | google.com |
| Benzylamine (B48309), Benzaldehyde (B42025) | MgSO₄ | This compound | 87% | google.com |
| Benzylamine | CCl₄, FeCl₃·6H₂O | This compound | Good | google.com |
The chemical properties of this compound are leveraged in the development of dyes and pigments. chemimpex.com It is also categorized as a useful compound in the context of dyes and their metabolites. chemicalbook.com The imine functionality is a key chromophore in various colorant molecules, and the synthetic accessibility of this compound makes it a useful starting material for this class of compounds. chemimpex.com
This compound is a fundamental intermediate for a wide array of complex organic molecules and fine chemicals. sioc-journal.cn Its derivatization through various reactions provides an efficient and economical strategy for preparing a range of this compound derivatives with high yields. sioc-journal.cn For example, it is the starting compound for synthesizing substituted piperidin-2-ones, which are heterocyclic compounds with significant applications. google.com The reaction of this compound with aniline (B41778) is another example of its utility in creating more elaborate molecular structures. researchgate.net The ability to undergo reactions like addition to the C=N bond makes it a versatile platform for introducing molecular diversity. researchgate.net
Ligand in Coordination Chemistry
Schiff bases, including this compound, are highly effective ligands in coordination chemistry. This is primarily due to the presence of a lone pair of electrons on the imine nitrogen atom, which can be readily donated to a suitable metal ion to form stable coordination complexes. arcjournals.org
This compound's ability to form stable complexes with various metal ions is a well-recognized characteristic. chemimpex.com Schiff base ligands like the related N-benzylideneaniline readily form complexes with transition metal ions such as nickel(II). arcjournals.org The coordination typically occurs through the nitrogen atom of the imine bond. arcjournals.org The formation of these metal complexes can be confirmed through various spectroscopic techniques, which show characteristic shifts in signals upon chelation. arcjournals.org This complexing ability is a foundational aspect of its application in catalysis and materials science. chemimpex.com Research on related benzamide (B126) derivatives has also demonstrated the formation of manganese(II), nickel(II), and zinc(II) complexes, highlighting the versatility of this chemical class as ligands. arkat-usa.org
Table 2: Physical and Spectroscopic Data for a Representative Schiff Base Metal Complex (Nickel-N-benzylideneaniline)
| Property | Value | Reference |
| Color | Olive Green | arcjournals.org |
| Melting Point | 175.6 °C | arcjournals.org |
| Molar Conductivity | 84 x 10⁻⁶ Ω⁻¹cm⁻¹ | arcjournals.org |
| Max. Absorbance (λmax) | 360 nm | arcjournals.org |
| FT-IR (C=N stretch) | 1625.2 cm⁻¹ | arcjournals.org |
| ¹³C NMR (CH=N) | 193.8 ppm | arcjournals.org |
| ¹H NMR (CH=N) | 10.0 ppm | arcjournals.org |
The formation of metal complexes by this compound and related Schiff bases opens significant opportunities for their use in catalysis. chemimpex.com These complexes can function as catalysts in both homogeneous and heterogeneous systems. researchgate.netyoutube.com In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a solution. youtube.com Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com The catalytic activity of metal complexes is often centered on the metal ion, with the ligand (like this compound) playing a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. chemimpex.comgoogle.com For example, iron complexes have been used to catalyze the oxidative condensation of primary amines to form imines, a reaction central to the chemistry of this compound. researchgate.net While specific studies detailing the catalytic use of this compound complexes are specialized, the principles are well-established for Schiff base complexes in promoting various organic transformations. chemimpex.comresearchgate.net
This compound, a Schiff base formed from the condensation of benzaldehyde and benzylamine, serves as a versatile compound in materials science. Its unique chemical structure, featuring an imine (C=N) bond flanked by two benzyl groups, imparts reactivity that is harnessed in the synthesis of novel materials. While not typically employed as a direct monomer in large-scale polymer production, its significance lies in its role as a crucial intermediate and building block for specialty polymers and as a functional component in the development of chemical sensors. Its ability to engage in further chemical transformations and to coordinate with metal ions opens pathways for creating materials with tailored electronic, optical, and chemical properties. sigmaaldrich.comchemimpex.com
Production of Specialty Polymers
In the field of polymer chemistry, this compound is recognized for its utility in creating specialized polymers. chemimpex.com Its primary role is not as a repeating monomer unit in a polymer chain, but rather as a precursor for synthesizing more complex, functional monomers or as a modifying agent that can influence the polymerization process itself.
The benzylidene group is a key structural motif for high-performance materials, and this compound serves as a readily available source for this moiety. For instance, derivatives of benzylamine and maleic anhydride (B1165640) are used to synthesize N-substituted maleimide (B117702) monomers. These monomers can undergo free-radical polymerization to produce polymaleimides, a class of polymers known for their exceptional thermal stability. core.ac.uk While not a direct polymerization of this compound, this illustrates how its core components are integral to forming robust polymer architectures.
A study on the synthesis of N-[4-N´-(benzylamino-carbonyl) phenyl] maleimide (N-BACPMI) highlights this approach. The monomer, which incorporates a benzylamine fragment, was polymerized via a free-radical process using AIBN as an initiator to create both a homopolymer and a copolymer with n-butyl acrylate (B77674). core.ac.uk The resulting polymers were characterized for their thermal stability and other properties, as detailed in the table below.
| Monomer | Initiator | Solvent | Polymer Type | Key Finding | Source |
|---|---|---|---|---|---|
| N-[4-N´-(benzylamino-carbonyl) phenyl] maleimide (N-BACPMI) | AIBN | THF | Homopolymer | Demonstrated high thermal stability, characteristic of maleimide-based polymers. | core.ac.uk |
| N-BACPMI and n-butyl acrylate (BA) | AIBN | THF | Copolymer | Successfully copolymerized in equimolar amounts, creating a material with combined properties. | core.ac.uk |
Furthermore, derivatives of this compound have been investigated for their role in controlling polymerization reactions. Research into the auto-initiated polymerization of styrene (B11656) showed that N,this compound-N-oxide, an oxidized form of the parent compound, is involved in the inhibition mechanism. core.ac.uk This compound participates in 1,3-dipolar cycloaddition reactions, which can terminate growing polymer chains, demonstrating a sophisticated method of controlling polymer synthesis and molecular weight. core.ac.uk
Development of Sensors
The chemical properties of this compound make it a valuable molecule in the development of chemical sensors and indicators. chemimpex.com Its ability to form stable complexes with metal ions is a key feature, suggesting its potential use as a recognition element in sensors designed for environmental or industrial monitoring. chemimpex.com
A direct and established application of this compound is its use as a colorimetric indicator for organolithium assays. scbt.comchemicalbook.com Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis, but their exact concentration can be difficult to determine due to their reactivity. This compound provides a simple solution. It reacts with organolithium compounds like n-butyllithium to form a distinctively colored adduct, allowing for the visual titration and quantification of the active reagent. This function as a chemical indicator is a fundamental form of chemical sensing.
Beyond this direct use, this compound serves as a structural foundation for more complex sensor molecules. Its imine and benzyl functionalities can be readily modified to create ligands with high specificity for certain analytes. An example is the synthesis of N-[2-(diphenylphosphino)benzylidene]benzylamine, a phosphine-imine (P∩N) ligand derived from this compound. This ligand coordinates with metal ions, such as copper(I), to form organometallic complexes. These types of complexes are of significant interest in the field of optoelectronics, which is closely linked to the development of optical sensors. The electronic properties of such complexes can change upon interaction with an external stimulus, forming the basis of a sensing mechanism.
| Compound/Derivative | Application Type | Principle of Operation | Target Analyte/Use | Source |
|---|---|---|---|---|
| This compound | Chemical Indicator | Forms a colored adduct upon reaction with the analyte. | Organolithium reagents (e.g., n-butyllithium) | scbt.comchemicalbook.com |
| N-[2-(diphenylphosphino)benzylidene]benzylamine | Sensor Precursor (P∩N Ligand) | Forms metal complexes with specific coordination geometry and electronic properties suitable for optoelectronic applications. | Metal Ions (e.g., Copper(I)) | chemimpex.com |
The development of such derivatives showcases the role of this compound as a versatile platform for designing specialized molecules for advanced sensing applications.
Biological Activity and Medicinal Chemistry Research Involving N Benzylidenebenzylamine Derivatives
Synthesis of Biologically Active Derivatives
The synthesis of N-benzylidenebenzylamine and its derivatives is a cornerstone of research into their biological applications. These compounds serve as crucial intermediates for creating more complex molecules with potential therapeutic value. sioc-journal.cn A variety of synthetic strategies have been developed to access these structures, often focusing on efficiency and the ability to generate a diverse range of derivatives.
One notable approach involves the electrochemical synthesis of this compound from dibenzylamine (B1670424). This method is advantageous as it avoids the use of harsh or toxic oxidizing and reducing agents, aligning with the principles of green chemistry. sioc-journal.cn The process is conducted at room temperature using a graphite (B72142) rod and a platinum plate as electrodes, with ethyl acetate (B1210297) as the solvent and tetrabutylammonium (B224687) perchlorate (B79767) as the electrolyte. sioc-journal.cn This electrochemical method has been successfully used to prepare a series of sixteen this compound compounds with gas chromatography yields reaching as high as 96%. sioc-journal.cn Furthermore, this has been extended to a one-pot tandem reaction for further derivatization, yielding fifteen additional products with isolated yields of up to 86%. sioc-journal.cn
Another synthetic route to this compound involves the reaction of benzyl (B1604629) alcohol with ammonia (B1221849) in the presence of a ruthenium catalyst. When this reaction is carried out in refluxing mesitylene, a 98% conversion of benzyl alcohol can be achieved in one hour, yielding 69% benzylamine (B48309) and 28% this compound. The reaction can also be performed in other solvents, such as p-xylene (B151628) and toluene (B28343), with varying yields and reaction times.
The core this compound structure has been elaborated into more complex heterocyclic systems with demonstrated biological activity. For instance, a series of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have been synthesized. mdpi.com This multi-step synthesis involves the use of microwave irradiation in one of the key steps, highlighting the integration of modern synthetic techniques to accelerate the discovery of new bioactive molecules. mdpi.com
Similarly, benzylidene-bearing 2,4-thiazolidinedione (B21345) derivatives have been a focus of synthetic efforts due to their potential anticancer and antibacterial properties. nih.gov These syntheses often involve the Knoevenagel condensation of an appropriate aldehyde with a 2,4-thiazolidinedione core. The versatility of this reaction allows for the introduction of a wide variety of substituents on the benzylidene ring, facilitating the exploration of structure-activity relationships. nih.gov
| Derivative Type | Synthetic Method | Key Reagents/Conditions | Reported Yield |
| N-Benzylidenebenzylamines | Electrochemical oxidation | Dibenzylamine, graphite & Pt electrodes, ethyl acetate, n-Bu4NClO4 | Up to 96% (GC yield) |
| This compound | Catalytic amination | Benzyl alcohol, ammonia, ruthenium catalyst, refluxing mesitylene | 28% |
| N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Multi-step synthesis with microwave irradiation | 2-amino-8-methoxy-4H-1-chromene-3-carbonitrile, various reagents | Not specified in abstract |
| Benzylidene bearing 5- and 3,5-disubstituted-2,4-thiazolidinediones | Knoevenagel condensation | Substituted aldehydes, 2,4-thiazolidinediones | Not specified in abstract |
Investigation of Antimicrobial Properties (e.g., Antibacterial, Antiviral)
Derivatives of this compound have been the subject of extensive research to identify new agents to combat microbial infections. These studies have revealed that strategic modifications to the basic structure can lead to compounds with significant antibacterial and antifungal activity.
A novel series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized to target the multidrug efflux pump (MATE) in bacteria. nih.gov Several of these compounds exhibited promising antibacterial and antifungal activities. nih.gov Specifically, compounds 4a, 4h, and 4i were identified as the most potent in the series. nih.gov Compound 4a showed a minimum inhibitory concentration (MIC) of 26.11 µM against Staphylococcus aureus and Candida albicans. nih.gov Compound 4b was particularly effective against Pseudomonas aeruginosa, Salmonella typhi, and Escherichia coli with a MIC of 23.28 µM. nih.gov
In another study, a series of N-benzylideneaniline derivatives were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net The results indicated that many of the synthesized compounds possessed antifungal properties. researchgate.net One derivative, (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i), demonstrated antibacterial activity against Escherichia coli that was comparable to the standard drug, penicillin. researchgate.net
Furthermore, research into 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives has yielded compounds with potent antimicrobial effects against clinically relevant pathogens. nih.gov For instance, compound 3g was highly active against Pseudomonas aeruginosa with a MIC of 0.25 µg/mL and also showed activity against Enterococcus faecalis with a MIC of 2 µg/mL, which was more potent than the standard ciprofloxacin. nih.gov In terms of antifungal activity, compound 3b was highly effective against Candida albicans with a MIC of 0.25 µg/mL. nih.gov
The antimicrobial potential of benzylidene derivatives extends to those incorporating a 2,4-thiazolidinedione ring. Several compounds in this class, namely TZ-4, TZ-5, TZ-6, TZ-7, and TZ-16, exhibited significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria when compared to ciprofloxacin. nih.gov
| Derivative Class | Microorganism | Most Active Compound(s) | Reported MIC |
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | Staphylococcus aureus, Candida albicans | 4a | 26.11 µM |
| Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli | 4b | 23.28 µM | |
| N-Benzylideneanilines | Escherichia coli | (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i) | Comparable to Penicillin |
| 5-Benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-diones | Pseudomonas aeruginosa | 3g | 0.25 µg/mL |
| Enterococcus faecalis | 3g | 2 µg/mL | |
| Candida albicans | 3b | 0.25 µg/mL | |
| Benzylidene bearing 2,4-Thiazolidinediones | Gram-positive bacteria | TZ-4, TZ-5, TZ-6, TZ-7, TZ-16 | Remarkable activity |
| Gram-negative bacteria | TZ-4, TZ-5, TZ-6, TZ-7, TZ-16 | Moderate activity |
Anticancer and Antiproliferative Activity Studies
The this compound framework and its derivatives have emerged as a promising area of research in the development of new anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.
One area of focus has been on 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs. nih.gov Researchers identified two such analogs, 5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT) and 5-(2,4-dihydroxybenzylidene)-2-phenylimino-1,3-thiazolidin-4-one (DBPT), that selectively induce apoptosis in cancer cells without affecting normal cells. nih.gov Further investigation of a broader range of BPT analogs revealed two compounds that were even more potent than MMPT and DBPT in inducing apoptosis in certain cancer cell lines while maintaining tumor selectivity. nih.gov An important finding from this research is that these thiazolidinone analogs are not substrates for P-glycoprotein, suggesting they could be effective in treating multidrug-resistant cancers. nih.gov
Another class of derivatives, N-benzyl-2-phenylpyrimidin-4-amines, has been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov The optimization of these small molecules led to the discovery of compounds with nanomolar inhibitory potency against USP1/UAF1. nih.gov A strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their ability to increase monoubiquitinated PCNA levels and decrease cell survival in non-small cell lung cancer cells. nih.gov
The anticancer potential of benzylidene-substituted 2,4-thiazolidinediones has also been demonstrated. nih.gov In vitro cytotoxicity studies showed that compound TZ-5 and TZ-13 exhibited good antiproliferative activity against the A549 human lung cancer cell line, and TZ-10 showed moderate activity against the HepG2 human liver cancer cell line, with doxorubicin (B1662922) as the standard. nih.gov Compound TZ-5 also displayed reasonable activity against the MCF-7 human breast cancer cell line. nih.gov
Furthermore, a quantitative structure-activity relationship (QSAR) study of benzylidene hydrazine (B178648) benzamide (B126) derivatives has been conducted to develop candidates for treating lung cancer. unair.ac.id This in silico approach aims to create more potent inhibitors of the human lung cancer cell line A459. unair.ac.id
| Derivative Class | Cancer Cell Line(s) | Key Findings | Active Compound(s) |
| 5-Benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs | Various cancer cells | Induce apoptosis in cancer cells but not normal cells; not P-glycoprotein substrates. | Two analogs more potent than MMPT and DBPT. |
| N-Benzyl-2-phenylpyrimidin-4-amines | Non-small cell lung cancer | Potent inhibitors of USP1/UAF1 deubiquitinase complex. | ML323 and related derivatives. |
| Benzylidene bearing 2,4-Thiazolidinediones | A549 (human lung cancer) | Good antiproliferative activity. | TZ-5, TZ-13 |
| HepG2 (human liver cancer) | Moderate antiproliferative activity. | TZ-10 | |
| MCF-7 (human breast cancer) | Reasonable activity. | TZ-5 | |
| Benzylidene hydrazine benzamides | A459 (human lung cancer) | QSAR study to develop more potent inhibitors. | Not specified in abstract. |
Structure-Activity Relationship (SAR) in Biological Contexts
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. By systematically altering their chemical structures and observing the effects on their biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds.
In the context of antimicrobial activity, SAR studies of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have provided valuable insights. nih.gov The design of these compounds was based on the structural similarities with verapamil, a known inhibitor of the multidrug efflux pump (MATE). nih.gov The key pharmacophoric features identified include a 3,4-dimethoxyphenyl moiety that fits into a hydrophobic pocket of the receptor, and a linker region with both a hydrogen bond donor and acceptor to interact with specific amino acid residues. nih.gov This rational design approach, informed by SAR, led to the identification of potent antimicrobial candidates. nih.gov
For anticancer applications, the SAR of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors has been explored. nih.gov The strong correlation between their IC50 values for enzyme inhibition and their effects on cancer cells underscores the importance of targeting USP1/UAF1. nih.gov This direct relationship between structure, inhibitory activity, and cellular response is a cornerstone of SAR-driven drug discovery.
The SAR of benserazide (B1668006) derivatives as inhibitors of PilB, a virulence factor in bacteria, has also been investigated. rsc.org This study identified several key structural features that enhance inhibitory potency. The presence of bis-hydroxyl groups in the ortho position of the aryl ring, a rigid imine linker, and the substitution of the serine moiety with a thiol all contributed to a marked improvement in activity. rsc.org These findings led to the identification of a potent PilB inhibitor with an IC50 of 580 nM. rsc.org
Furthermore, SAR analyses of benzimidazole (B57391) derivatives, a class of compounds that can be related to this compound through structural analogy, have highlighted the importance of substituent patterns. nih.gov The position and nature of substituents on the benzimidazole ring have been shown to significantly influence their anti-inflammatory activity. nih.gov For example, specific substitutions at the N1, C2, C5, and C6 positions can dictate the compound's interaction with various biological targets like COX-2 and cannabinoid receptors. nih.gov
Q & A
Q. What are the standard synthetic methodologies for N-Benzylidenebenzylamine, and how are reaction conditions optimized?
this compound is typically synthesized via the condensation of benzylamine and benzaldehyde under catalytic conditions. A common method involves mixing benzylamine (5 mmol), a reduced organocatalyst (0.1 mmol), and copper 3-methylsalicylate (0.01 mmol) in methanol under air, stirred at room temperature for 10 hours . Optimization can employ design of experiments (DoE) or simplex algorithms to adjust parameters like catalyst loading, solvent polarity, and temperature. Real-time monitoring via ¹H NMR ensures reaction completion and purity validation .
Q. How is ¹H/¹³C NMR spectroscopy utilized to confirm the structure of this compound?
Key NMR signatures include:
Q. What role do catalysts play in enhancing selectivity and yield in this compound synthesis?
Catalysts like copper 3-methylsalicylate or Bi4NbO8Br nanosheets improve atom economy and selectivity. For example, Bi4NbO8Br with oxygen vacancies increases reaction rates by 2.1× under light and vibration, leveraging piezoelectric fields to separate electron-hole pairs and activate substrates . Hole scavengers (e.g., triethanolamine) suppress side reactions, confirming the role of photogenerated holes in amine activation .
Advanced Research Questions
Q. What mechanistic insights explain the photocatalytic coupling of benzylamine to this compound?
Photocatalytic mechanisms involve:
- Step 1 : Photoexcitation of catalysts (e.g., TpDPP-Py COFs) generates electron-hole pairs.
- Step 2 : Holes oxidize benzylamine to a radical cation, while electrons reduce O₂ to ∙O₂⁻ radicals.
- Step 3 : ∙O₂⁻ reacts with the activated benzylamine to form benzaldehyde intermediates, which condense with another benzylamine to yield this compound . Oxygen is critical for radical formation; reactions under inert atmospheres show negligible conversion .
Q. How do oxygen vacancies in photocatalysts influence reaction selectivity and efficiency?
Oxygen vacancies in Bi4NbO8Br or CeO₂-based nanocomposites enhance charge separation and substrate adsorption. For instance, Bi4NbO8Br nanosheets with vacancies exhibit improved selectivity (98%) due to tailored electronic structures that favor C–N coupling over overoxidation . Electrochemical studies confirm reduced charge recombination under piezoelectric fields .
Q. How can conflicting data in reaction optimization (e.g., solvent effects, light intensity) be resolved?
Contradictions arise in solvent polarity (e.g., methanol vs. 1,4-dioxane) and light sources. Systematic DoE approaches or statistical tools like ANOVA (as used in benzylamine coupling studies) can isolate critical variables . For example, CdS-NF@CeO₂ achieves 85% conversion in 1,4-dioxane under LED light, while methanol reduces yield due to solvent-substrate interactions .
Q. What strategies address discrepancies in quantifying this compound yields via GC vs. NMR?
GC quantifies volatile products but may miss intermediates, while NMR tracks real-time kinetics but requires pure samples. Cross-validation using both methods is recommended. For instance, GC detected 92% conversion in CdS-NF@CeO₂ reactions, corroborated by ¹H NMR integration of the δ 8.4 ppm peak .
Q. How does molecular oxygen participate in the photocatalytic coupling mechanism?
Oxygen serves dual roles:
- As an electron acceptor, forming ∙O₂⁻ radicals for intermediate oxidation.
- Stabilizing charge-separated states in photocatalysts. Reactions under anaerobic conditions show <10% conversion, highlighting O₂’s indispensability .
Methodological Recommendations
- Characterization : Combine ¹H/¹³C NMR, GC, and mass spectrometry for structural validation .
- Catalyst Design : Prioritize materials with oxygen vacancies (e.g., Bi4NbO8Br, CeO₂) or co-catalytic systems (Cu/organocatalyst) to enhance charge separation .
- Statistical Analysis : Use ANOVA to evaluate parameter significance (e.g., p < 0.05) in optimization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
